N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H17Cl2N3O3S2 and its molecular weight is 470.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives related to N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide. For instance, substituted 2-aminobenzothiazoles derivatives, synthesized from related compounds, have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating a promising avenue for designing potent antimicrobial agents (Anuse et al., 2019).
Antipsychotic Agents
Heterocyclic analogues of compounds structurally similar to this compound have been evaluated as potential antipsychotic agents. These analogues were assessed for their ability to bind to dopamine and serotonin receptors and showed promise in in-vivo models predictive of antipsychotic activity, suggesting their potential in developing new treatments for psychiatric disorders (Norman et al., 1996).
Cannabinoid Receptor Antagonists
Compounds structurally related to this compound have been investigated for their interaction with CB1 cannabinoid receptors. These studies have provided insights into the molecular interaction and conformational analysis of such antagonists, contributing to the understanding of cannabinoid receptor binding and the development of new therapeutic agents (Shim et al., 2002).
Anti-acetylcholinesterase Activity
Piperidine derivatives, similar to this compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies have identified compounds with significant inhibitory activity against AChE, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S2/c20-14-8-9-15-17(16(14)21)22-19(28-15)23-18(25)12-4-6-13(7-5-12)29(26,27)24-10-2-1-3-11-24/h4-9H,1-3,10-11H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGICCYPBGCPQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.